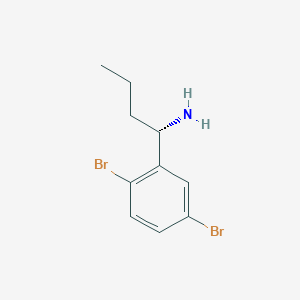
Dimethyl thiochromane-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl thiochromane-2,6-dicarboxylate is an organic compound with the molecular formula C13H14O4S It is a derivative of thiochromane, a sulfur-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl thiochromane-2,6-dicarboxylate typically involves the esterification of thiochromane-2,6-dicarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Methanol
Reaction Time: Several hours to ensure complete esterification
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The process may include:
Feedstock Preparation: Mixing thiochromane-2,6-dicarboxylic acid with methanol and catalyst
Reaction: Conducting the esterification in a continuous flow reactor
Purification: Using distillation or crystallization to isolate the product
化学反応の分析
Types of Reactions
Dimethyl thiochromane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of ester groups to alcohols using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the ester groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures
Reduction: Lithium aluminum hydride; conducted under anhydrous conditions
Substitution: Nucleophiles such as amines or alcohols; reactions may require a base like sodium hydroxide
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Amides or esters with different alkyl groups
科学的研究の応用
Dimethyl thiochromane-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Explored as a potential drug candidate due to its unique structural features
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of dimethyl thiochromane-2,6-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The sulfur atom in the thiochromane ring can participate in redox reactions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: A similar ester compound with a pyridine ring instead of a thiochromane ring
Dimethyl 2,6-naphthalenedicarboxylate: Another ester with a naphthalene ring
Uniqueness
Dimethyl thiochromane-2,6-dicarboxylate is unique due to the presence of the sulfur atom in the thiochromane ring, which imparts distinct chemical and physical properties compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred.
特性
分子式 |
C13H14O4S |
|---|---|
分子量 |
266.31 g/mol |
IUPAC名 |
dimethyl 3,4-dihydro-2H-thiochromene-2,6-dicarboxylate |
InChI |
InChI=1S/C13H14O4S/c1-16-12(14)9-4-5-10-8(7-9)3-6-11(18-10)13(15)17-2/h4-5,7,11H,3,6H2,1-2H3 |
InChIキー |
XCNARPQEFQEOBF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC2=C(S1)C=CC(=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


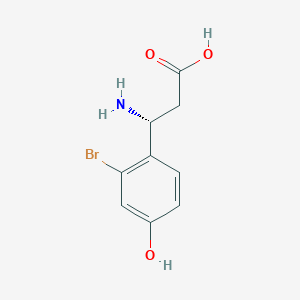
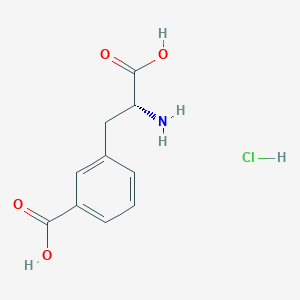
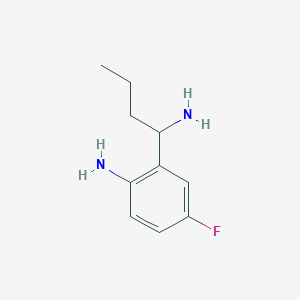
![Ethyl 6-methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B15236196.png)

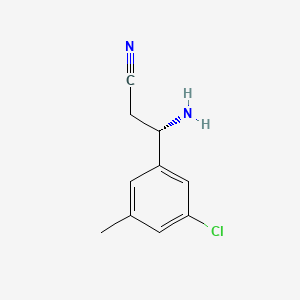
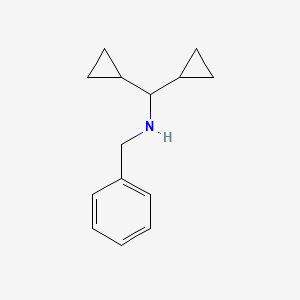
![Methyl (S)-2-((2-aminothieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B15236225.png)

![(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15236230.png)
![3-Amino-3-[4-(dimethylamino)phenyl]propan-1-OL](/img/structure/B15236235.png)


